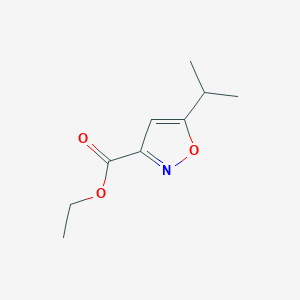

Ethyl-5-Isopropylisoxazol-3-carboxylat

Übersicht

Beschreibung

Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Wissenschaftliche Forschungsanwendungen

Ethyl 5-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives, in general, interact with their targets through various mechanisms depending on their chemical structure and the nature of the target

Biochemical Pathways

Isoxazole derivatives are known to influence a wide range of biochemical pathways due to their diverse chemical structures

Result of Action

As a derivative of isoxazole, it may share some of the biological activities common to other isoxazole compounds . .

Biochemische Analyse

Biochemical Properties

Ethyl 5-isopropylisoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of drug discovery and development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action in biological systems.

Cellular Effects

The effects of Ethyl 5-isopropylisoxazole-3-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it has been found to alter the expression of genes involved in inflammatory responses, further highlighting its therapeutic potential.

Molecular Mechanism

At the molecular level, Ethyl 5-isopropylisoxazole-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream processes such as cell growth and differentiation . These binding interactions are critical for the compound’s biological activity and therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-isopropylisoxazole-3-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have demonstrated that Ethyl 5-isopropylisoxazole-3-carboxylate remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of Ethyl 5-isopropylisoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

Ethyl 5-isopropylisoxazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of Ethyl 5-isopropylisoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is essential for predicting its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Ethyl 5-isopropylisoxazole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various cellular components . This subcellular distribution is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-isopropylisoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of an alkyne with a nitrile oxide, which acts as a dipole, in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of ethyl 5-isopropylisoxazole-3-carboxylate may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often employ environmentally friendly reagents and conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 3-isoxazolecarboxylate

- 5-Methylisoxazole-3-carboxylate

- 5-Phenylisoxazole-3-carboxylate

Comparison: Ethyl 5-isopropylisoxazole-3-carboxylate is unique due to the presence of the isopropyl group at the 5-position of the isoxazole ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the isopropyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Biologische Aktivität

Ethyl 5-isopropylisoxazole-3-carboxylate (EIPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of Ethyl 5-Isopropylisoxazole-3-Carboxylate

EIPC can be synthesized through various methods involving isoxazole derivatives. The general synthetic route includes the reaction of isoxazole with ethyl chloroacetate, followed by the introduction of an isopropyl group. The synthesis typically involves the following steps:

- Formation of Isoxazole : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.

- Alkylation : The introduction of the isopropyl group can be achieved using alkyl halides in the presence of a base.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to form the carboxylate ester.

Biological Activity

EIPC exhibits a variety of biological activities that have been documented in several studies. Its potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that EIPC demonstrates significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

- Minimum Inhibitory Concentration (MIC) : EIPC exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

- Mechanism of Action : The antimicrobial effect is hypothesized to result from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

EIPC has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : EIPC was evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and A2780 (ovarian cancer) cell lines.

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM, suggesting moderate potency in inhibiting cancer cell growth.

- Mechanism : The anticancer activity may be attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Structure-Activity Relationship (SAR)

The biological activity of EIPC can be correlated with its chemical structure. Key modifications in the isoxazole ring and side chains significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution on Isoxazole Ring | Enhanced potency against cancer cells |

| Variations in Alkyl Chain | Altered antibacterial efficacy |

| Presence of Electron-Withdrawing Groups | Increased cytotoxicity |

Case Studies

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of EIPC showed enhanced activity against drug-resistant cancer cell lines compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Another research highlighted that EIPC exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains .

- In Vivo Studies : Preliminary animal studies indicated that EIPC could reduce tumor size in xenograft models without significant toxicity, supporting its potential as a lead compound for further development .

Eigenschaften

IUPAC Name |

ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQVIEIJKPRYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593112 | |

| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91240-30-1 | |

| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.